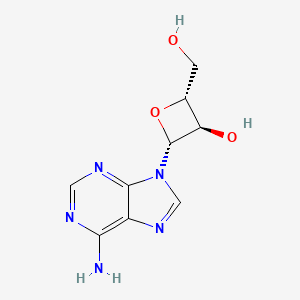
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- is a complex organic compound known for its unique structure and significant biological activity. This compound features an oxetane ring, a purine base, and multiple hydroxyl groups, making it a valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- typically involves multi-step organic reactions. One common method starts with the preparation of the oxetane ring, followed by the introduction of the purine base and hydroxyl groups. Key steps include:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic carbon on the oxetane ring.
Hydroxylation: Hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the purine base can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, the compound’s purine base is of particular interest due to its similarity to nucleotides, making it a valuable tool for studying DNA and RNA interactions, enzyme mechanisms, and cellular processes.
Medicine
Medically, the compound has potential applications in antiviral and anticancer therapies. Its ability to interact with nucleic acids and enzymes makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- involves its interaction with molecular targets such as nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, enabling it to interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Oxetanocin: Another oxetane-containing nucleoside with antiviral properties.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
Compared to these compounds, 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- stands out due to its unique combination of an oxetane ring and multiple hydroxyl groups. This structure provides enhanced stability, reactivity, and potential for diverse chemical modifications, making it a versatile tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
136459-40-0 |
|---|---|
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
(2R,3R,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-ol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(1-15)17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |
Clé InChI |
YUKWAKMMRXYSTG-NVMQTXNBSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
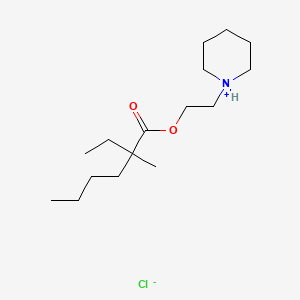
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
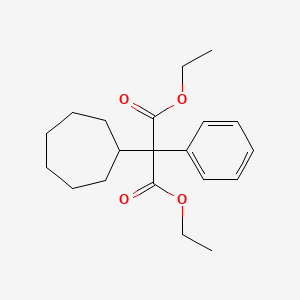

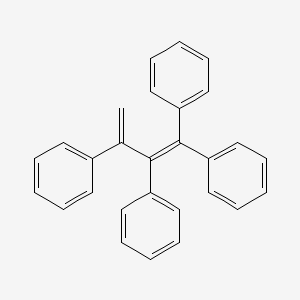

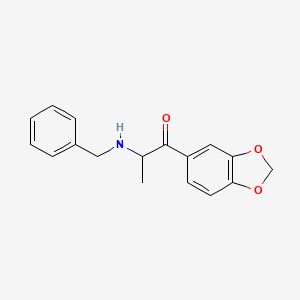
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)
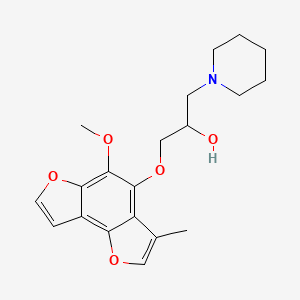

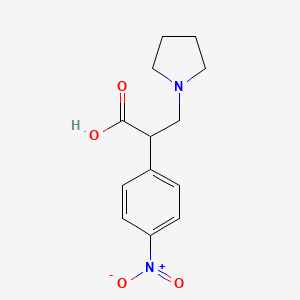
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
